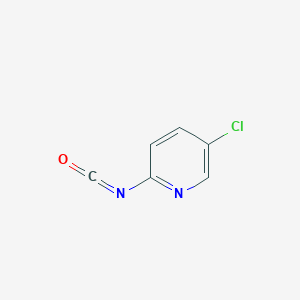

5-Chloro-2-isocyanatopyridine

Beschreibung

5-Chloro-2-isocyanatopyridine is a halogenated pyridine derivative featuring a chlorine substituent at the 5-position and an isocyanate group (-NCO) at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of ureas, carbamates, and heterocyclic compounds used in pharmaceuticals, agrochemicals, and materials science. Its reactivity stems from the electrophilic isocyanate group, which readily reacts with nucleophiles like amines or alcohols.

Eigenschaften

IUPAC Name |

5-chloro-2-isocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIESWUXEHBRCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608431 | |

| Record name | 5-Chloro-2-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95735-68-5 | |

| Record name | 5-Chloro-2-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-2-isocyanatopyridine typically involves the reaction of 5-chloro-2-aminopyridine with phosgene or diphenyl phosphoryl azide in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like toluene at elevated temperatures. The general reaction scheme is as follows:

5-Chloro-2-aminopyridine+Phosgene→this compound+HCl

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates like phosgene. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Chloro-2-isocyanatopyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The isocyanate group can react with nucleophiles like amines to form urea derivatives or with alcohols to form carbamates.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Addition Reactions: Reagents like primary or secondary amines, alcohols, or thiols in the presence of a base.

Cyclization Reactions: Catalysts like Lewis acids or bases under reflux conditions.

Major Products:

Urea Derivatives: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Heterocyclic Compounds: Formed through cyclization reactions.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-isocyanatopyridine is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications through a detailed examination of research findings, case studies, and comprehensive data tables.

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized to create derivatives that exhibit biological activity against different diseases, including cancer and inflammatory conditions.

Case Study:

A study highlighted the use of this compound in synthesizing novel anti-cancer agents. The resulting compounds demonstrated significant cytotoxicity against several cancer cell lines, indicating potential therapeutic applications in oncology .

Antiviral Activity

Recent research has indicated that derivatives of this compound possess antiviral properties. These compounds have shown effectiveness against viral infections by inhibiting viral replication mechanisms.

Case Study:

In a preclinical study, a derivative of this compound was found to inhibit the replication of the influenza virus in vitro, suggesting its potential as a lead compound for antiviral drug development .

Development of Coatings

The isocyanate group in this compound allows it to react with polyols to form polyurethane coatings. These coatings are known for their durability and resistance to environmental factors.

Data Table: Properties of Polyurethane Coatings Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Hardness (Shore D) | 80 |

| Chemical Resistance | Excellent |

Synthesis of Functional Polymers

This compound is also used in the production of functional polymers that can be tailored for specific applications, such as drug delivery systems or biosensors.

Case Study:

Research demonstrated the incorporation of this compound into polymer matrices for drug delivery applications. The resulting materials showed controlled release properties and enhanced bioavailability of encapsulated drugs .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-isocyanatopyridine primarily involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various chemical transformations to introduce functional groups or to form new chemical bonds.

Molecular Targets and Pathways:

In biological systems, the compound may interact with nucleophilic sites on biomolecules such as proteins or nucleic acids, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituent Variations

The following table compares 5-Chloro-2-isocyanatopyridine with key analogs based on substituent type and position:

Key Observations :

- Reactivity: The isocyanate group in this compound is more reactive than cyano (-CN) or amino (-NH₂) groups, enabling rapid crosslinking or polymerization .

- Stability: Nitro-substituted analogs (e.g., 2-Chloro-5-nitropyridine) exhibit higher thermal stability but lower solubility in polar solvents compared to hydroxy or amino derivatives .

- Pharmacological Potential: Amino-substituted analogs like 2-Amino-5-chloropyridine are precursors to drugs such as zopiclone (a sedative), highlighting the therapeutic relevance of chloro-pyridine scaffolds .

Functional Group Impact on Physicochemical Properties

- Solubility: Amino and hydroxy groups enhance water solubility (e.g., 2-Amino-5-chloropyridine is water-soluble), whereas nitro and cyano groups reduce polarity, favoring organic solvents .

- Melting Points: Amino-substituted derivatives generally have higher melting points (e.g., 133–136°C for 2-Amino-5-chloropyridine) due to hydrogen bonding, compared to nonpolar substituents like cyano or nitro .

Pharmaceutical Development

- 2-Amino-5-chloropyridine is a critical intermediate in zopiclone synthesis, demonstrating the role of chloro-pyridines in central nervous system (CNS) drug design .

- Cyano derivatives (e.g., 5-Chloro-2-cyanopyridine) are leveraged in agrochemicals for fungicide and herbicide development due to their stability and bioactivity .

Biologische Aktivität

5-Chloro-2-isocyanatopyridine is a derivative of pyridine that has garnered attention for its potential biological activities, particularly in the context of cancer immunotherapy. This compound acts as a small-molecule modulator of the purinergic P2RX7 receptor, which plays a crucial role in immune responses, especially concerning tumor immunity.

The biological activity of this compound primarily involves the activation of the P2RX7 receptor. Upon activation by high concentrations of extracellular ATP (eATP), P2RX7 facilitates sodium (Na) and calcium (Ca) influx, leading to the opening of large conductance membrane pores. This process can induce cell death in environments rich in eATP, such as inflammatory and tumor microenvironments. The activation of P2RX7 also triggers the NLRP3 inflammasome pathway, resulting in the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18, which are pivotal for orchestrating anti-tumor immune responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | Enhances IL-18 production | P2RX7 activation | Improved survival in tumor models |

| Study 2 | Potentiates αPD-1 treatment | Immune checkpoint modulation | 80% tumor regression in treated mice |

| Study 3 | Induces immunogenic cell death | NLRP3 inflammasome activation | Long-lasting immune memory response |

Case Studies

- Study on Tumor Models : In a study involving syngeneic immunocompetent mouse models, administration of this compound led to significantly improved survival rates compared to control groups. The mechanism was attributed to increased production of IL-18, which activated NK and CD4 T cells to produce IFN-γ, enhancing tumor immunogenicity .

- Combination Therapy with αPD-1 : When used in combination with αPD-1 immune checkpoint inhibitors, this compound was shown to effectively control lung tumor growth. This combination therapy resulted in complete tumor regression in a significant proportion of treated mice, demonstrating its potential as an adjunct therapy for non-small cell lung cancer (NSCLC) .

- Long-term Immune Memory : Mice cured through combination therapy exhibited a robust CD8 T cell-dependent immune memory response. Upon re-challenge with tumor cells, these mice showed significantly reduced tumor growth compared to naïve controls, indicating that the therapy not only eliminated tumors but also established long-term protective immunity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.